2-Methyl-4-(trifluoromethyl)aniline hydrochloride

Description

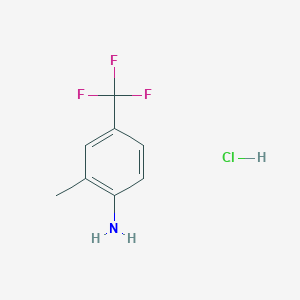

2-Methyl-4-(trifluoromethyl)aniline hydrochloride (CAS 23984-80-7) is a halogenated aniline derivative with the molecular formula C₈H₉ClF₃N and a molecular weight of 211.61 g/mol . It serves as a key building block in organic synthesis, particularly in pharmaceutical and agrochemical applications. The compound is characterized by a methyl group at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring, conferring unique electronic and steric properties. Commercial samples typically achieve a purity of 95% or higher .

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-5-4-6(8(9,10)11)2-3-7(5)12;/h2-4H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKDRFZGHLCFHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23984-80-7 | |

| Record name | 2-methyl-4-(trifluoromethyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)aniline hydrochloride typically involves the introduction of the trifluoromethyl group and the methyl group onto the benzene ring, followed by the formation of the aniline group. One common method is the Friedel-Crafts alkylation, where a trifluoromethylbenzene derivative is alkylated using a methylating agent in the presence of a Lewis acid catalyst. The resulting product is then subjected to nitration, reduction, and subsequent protonation to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity. The use of continuous flow reactors and advanced separation techniques, such as crystallization and distillation, are common in industrial settings to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation to form nitro derivatives. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

-

Conditions : Temperatures between 50–80°C with aqueous sulfuric acid.

-

Products : 2-Methyl-4-(trifluoromethyl)nitrobenzene as the primary product.

| Reaction Type | Reagent System | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Nitro derivative | 72–85% |

Reduction Reactions

Reduction restores the amine group or modifies substituents:

-

Catalytic Hydrogenation : Pd/C under 4–6 kg/cm² H₂ pressure converts intermediates to the target amine .

-

Chemical Reduction : Lithium aluminum hydride (LiAlH₄) reduces nitro groups to amines at 0–25°C.

Example :

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to specific positions:

-

Halogenation : Bromine or chlorine reacts at the ortho position relative to the amine under Lewis acid catalysts (e.g., FeCl₃).

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 60°C to introduce nitro groups at the meta position .

| Electrophile | Position | Catalyst | Product Application |

|---|---|---|---|

| Br₂ | Ortho | FeBr₃ | Agrochemical intermediates |

| Cl₂ | Ortho | AlCl₃ | Pharmaceutical precursors |

Nucleophilic Reactions

The protonated amine participates in nucleophilic substitutions:

-

Diazotization : Reacts with NaNO₂/HCl at 0–5°C to form diazonium salts, enabling coupling reactions for azo dyes.

-

Buchwald-Hartwig Amination : Pd-catalyzed cross-coupling with aryl halides to form biaryl amines .

Key Conditions :

Salt Formation and Stability

The hydrochloride form enhances solubility but requires controlled conditions:

-

Decomposition : Occurs above 200°C, releasing HCl and forming free amine.

-

pH Sensitivity : Precipitates as free amine in basic solutions (pH > 8) .

Suzuki-Miyaura Coupling

Used to attach aryl groups for pharmaceutical intermediates:

Hydrogenolysis

Removes protecting groups (e.g., tert-butoxycarbonyl) under H₂/Pd-C:

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical intermediate due to its ability to modify biological activity. Notably, derivatives of trifluoromethyl anilines have been studied for their anticancer properties. In vitro studies have demonstrated that these compounds can inhibit various cancer cell lines with IC50 values in the low micromolar range .

Case Study: Anticancer Activity

- Study Findings : Compounds structurally related to 2-Methyl-4-(trifluoromethyl)aniline showed significant inhibition of cancer cell proliferation.

- Mechanism : The presence of the trifluoromethyl group enhances interaction with biological targets, leading to increased efficacy against tumor cells.

Agrochemicals

Fluorinated compounds like 2-Methyl-4-(trifluoromethyl)aniline hydrochloride are pivotal in developing agrochemicals due to their effectiveness as herbicides and fungicides. The trifluoromethyl group contributes to the compound's lipophilicity, improving its penetration into plant tissues .

Case Study: Herbicidal Activity

- Research Overview : Studies indicate that similar trifluoromethyl-containing compounds effectively control various weeds.

- Application : Used in formulations aimed at enhancing crop yield by minimizing competition from unwanted flora.

Material Science

The unique properties of 2-Methyl-4-(trifluoromethyl)aniline hydrochloride allow it to be utilized in synthesizing advanced materials, including polymers and coatings that require specific thermal and chemical resistances.

Case Study: Polymer Development

- Research Findings : The incorporation of this compound into polymer matrices has shown improved thermal stability and chemical resistance.

- Application : Used in protective coatings for electronic devices and automotive applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, and other proteins, leading to various pharmacological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 2-methyl-4-(trifluoromethyl)aniline hydrochloride with analogous compounds, highlighting structural differences and their implications:

Key Observations :

- Substituent Position : The position of the trifluoromethyl group (e.g., 4-CF₃ vs. 2-CF₃ in 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride) significantly alters steric hindrance and electronic effects, impacting reactivity in coupling reactions .

- Functional Group Diversity : The methoxyethoxy group in 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride enhances solubility in polar solvents, facilitating reactions in acetic acid systems .

- Halogenation : Chloro and fluoro substituents (e.g., 2-chloro-4-fluoroaniline hydrochloride) reduce electron density on the aromatic ring, favoring electrophilic substitution at specific positions .

Biological Activity

2-Methyl-4-(trifluoromethyl)aniline hydrochloride, a compound with significant chemical properties, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and pharmacological potential, supported by data tables and relevant case studies.

- Chemical Name : 2-Methyl-4-(trifluoromethyl)aniline hydrochloride

- CAS Number : 23984-80-7

- Molecular Formula : C8H9ClF3N

- Molecular Weight : 201.62 g/mol

The biological activity of 2-Methyl-4-(trifluoromethyl)aniline hydrochloride is largely attributed to its structural components:

- Trifluoromethyl Group : Enhances lipophilicity and alters electronic properties, influencing receptor interactions and enzyme inhibition.

- Aniline Moiety : Known for its role in biological activity through hydrogen bonding and π-stacking interactions with biomolecules.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains, potentially inhibiting cell wall synthesis or protein synthesis pathways.

- Anticancer Properties : Inhibits proliferation in cancer cell lines, possibly through interference with cell signaling pathways such as the EGFR pathway.

- Anti-inflammatory Effects : Modulates inflammatory responses by inhibiting pro-inflammatory cytokines.

Data Table: Biological Activity Overview

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibits cell wall synthesis | |

| Anticancer | Inhibits EGFR signaling pathway | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Studies

-

Anticancer Study

A study evaluated the effect of 2-Methyl-4-(trifluoromethyl)aniline hydrochloride on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast (MCF-7) and lung (A549) cancer cells, with IC50 values ranging from 20 to 50 µM. The compound's mechanism involved competitive inhibition of the EGFR receptor, leading to reduced downstream signaling critical for tumor growth . -

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Pharmacokinetics

The pharmacokinetic profile of 2-Methyl-4-(trifluoromethyl)aniline hydrochloride indicates:

- Absorption : Rapid absorption in vivo due to high lipophilicity.

- Distribution : Extensive distribution throughout tissues, particularly in lipid-rich environments.

- Metabolism : Primarily liver metabolism via cytochrome P450 enzymes.

- Excretion : Renal excretion as metabolites.

Q & A

Q. What are the standard synthetic routes for 2-Methyl-4-(trifluoromethyl)aniline hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves introducing the trifluoromethyl group to an aniline precursor followed by hydrochlorination. For example, a tert-butyl-protected intermediate (e.g., nitroaniline derivatives) is reacted with trifluoroethanol under acidic conditions, followed by HCl treatment to form the hydrochloride salt . Key parameters include:

- Catalyst selection : Acidic catalysts (e.g., HCl in dioxane) ensure efficient deprotection and salt formation.

- Temperature control : Reactions are often conducted at room temperature or mild reflux to avoid decomposition .

- Purification : Crystallization in ether/hexane mixtures yields high-purity products (≥95%) .

Q. What analytical methods are recommended for characterizing this compound?

Standard techniques include:

- LCMS : To confirm molecular weight (e.g., observed m/z 236 [M+H]+ in similar aniline hydrochlorides) .

- HPLC : Retention time analysis (e.g., 0.83 minutes under specific conditions) ensures purity .

- NMR : For structural elucidation of the aromatic protons and trifluoromethyl group .

Q. What are the primary chemical reactions involving this compound?

The compound participates in:

- Oxidation : Forms quinones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄) .

- Reduction : Produces amine derivatives using NaBH₄ or catalytic hydrogenation .

- Nucleophilic substitution : The trifluoromethyl group enhances electrophilicity, enabling reactions with methoxide or thiols .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt improves aqueous solubility, facilitating biological assays. Stability is enhanced in acidic conditions but may degrade under prolonged exposure to light or moisture, necessitating storage in desiccated environments .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst optimization : Use of phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate trifluoromethylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

- In-line purification : Continuous crystallization techniques reduce impurities to <2% .

Q. What structural features contribute to its biological activity, and how are these studied?

- Trifluoromethyl group : Enhances lipophilicity, improving membrane permeability. This is validated via logP measurements and cell-based uptake assays .

- Enzyme inhibition : Similar aniline derivatives inhibit sterol 14α-demethylase (CYP51), a fungal enzyme. Activity is assessed using in vitro microsomal assays and IC₅₀ calculations .

Q. How do substituent positions affect reactivity in nucleophilic aromatic substitution?

- Electron-withdrawing groups (e.g., trifluoromethyl at the para position) activate the ring for substitution at ortho/para sites.

- Steric effects : The methyl group at the 2-position may hinder reactivity at adjacent positions, requiring higher temperatures or stronger nucleophiles .

Q. What are the challenges in detecting trace impurities, and how are they resolved?

Q. How is the compound’s stability profiled under varying pH and temperature conditions?

Q. What computational methods predict its interaction with biological targets?

- Docking simulations : Molecular docking into CYP51 (PDB: 3JUS) identifies key hydrogen bonds with the aniline NH and hydrophobic interactions with the trifluoromethyl group .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antifungal activity .

Methodological Considerations

Q. How are contradictory data on biological activity resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.